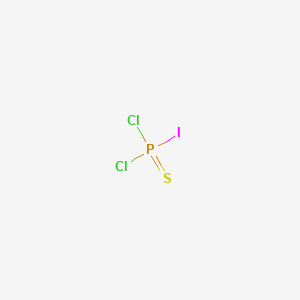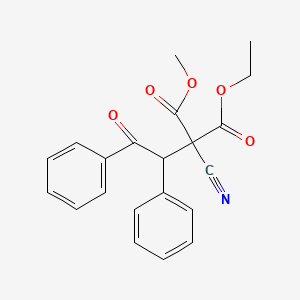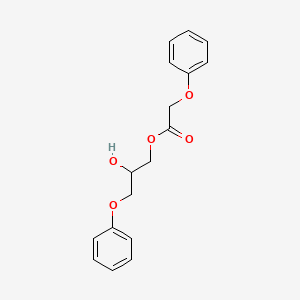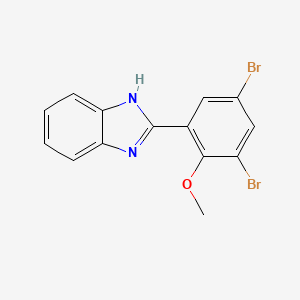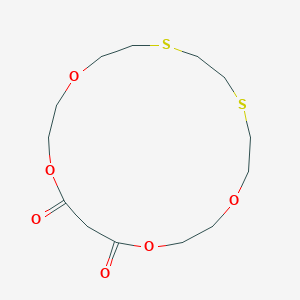![molecular formula C10H16N6OS B14510120 N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea CAS No. 62734-54-7](/img/structure/B14510120.png)
N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methoxy group, an ethyl group, and a prop-2-en-1-ylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with methoxyamine to introduce the methoxy group. This intermediate is then reacted with ethylamine and prop-2-en-1-ylamine under controlled conditions to form the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1-propenyl)-2,6-dimethoxy: A compound with a similar propenyl group but different core structure.
Imidazole derivatives: Compounds with similar biological activities but different chemical structures.
Uniqueness
N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea is unique due to its specific combination of functional groups and triazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62734-54-7 |
|---|---|
Formule moléculaire |
C10H16N6OS |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
1-ethyl-3-[4-methoxy-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C10H16N6OS/c1-4-6-12-7-13-8(15-9(14-7)17-3)16-10(18)11-5-2/h4H,1,5-6H2,2-3H3,(H3,11,12,13,14,15,16,18) |
Clé InChI |
AZGXDJWKCROFAY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=NC(=NC(=N1)NCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


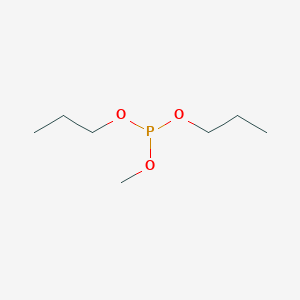
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
